molecular formula C10H12O4 B8276185 2-Hydroxymethyl-8-methoxy-1,4-benzodioxan

2-Hydroxymethyl-8-methoxy-1,4-benzodioxan

Cat. No. B8276185
M. Wt: 196.20 g/mol
InChI Key: QKEUUKJFWUCBKR-UHFFFAOYSA-N
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Patent
US05767116

Procedure details

A mixture of 8-hydroxy-1,4-benzodioxan-2-ylmethanol (10 g--prepared in a similar manner to that described in U.S. Pat. No. 3,101,354), sodium hydroxide (2.2 g) and water (150 ml) was stirred for 30 minutes, then cooled to 0° C. Methyl iodide (3.42 ml) was added dropwise, then the mixture was heated to 80° C. and stirred for 4 hours. The mixture was cooled to ambient temperature and stirred for 16 hours. The product was extracted into ethyl acetate (2×200 ml), and the combined extracts were washed with saturated sodium thiosulphate solution (2×200 ml), dried over magnesium sulphate, and the solvent removed in vacuo to yield 1-(8-methoxy-1,4-benzodioxan-2-yl)methanol as a solid (6.89 g)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
3.42 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]2[O:8][CH:9]([CH2:12][OH:13])[CH2:10][O:11][C:6]=2[CH:5]=[CH:4][CH:3]=1.[OH-].[Na+].[CH3:16]I>O>[CH3:16][O:1][C:2]1[C:7]2[O:8][CH:9]([CH2:12][OH:13])[CH2:10][O:11][C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=CC2=C1OC(CO2)CO
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
3.42 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared in a similar manner to that
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ambient temperature
STIRRING
Type
STIRRING
Details
stirred for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into ethyl acetate (2×200 ml)
WASH
Type
WASH
Details
the combined extracts were washed with saturated sodium thiosulphate solution (2×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC1=CC=CC2=C1OC(CO2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 6.89 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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